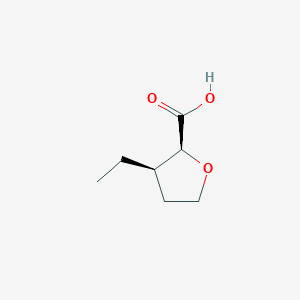

(2S,3R)-3-Ethyloxolane-2-carboxylic acid

Description

(2S,3R)-3-Ethyloxolane-2-carboxylic acid is a chiral tetrahydrofuran (oxolane) derivative featuring an ethyl substituent at the 3-position and a carboxylic acid group at the 2-position. Its stereochemistry ((2S,3R)) is critical for its biological activity and physicochemical properties.

Properties

IUPAC Name |

(2S,3R)-3-ethyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-5-3-4-10-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXHUMKYSYTEON-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCOC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCO[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Ethyloxolane-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. For example, the enantioselective synthesis can be achieved through the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate . The diastereoselective addition of lithium dialkylcuprates to this enoate can then yield the desired product with high enantiomeric excess .

Industrial Production Methods

Industrial production of (2S,3R)-3-Ethyloxolane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Ethyloxolane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The ethyl group or other substituents on the oxolane ring can be substituted with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-3-Ethyloxolane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: The compound can be used to study enzyme mechanisms and substrate specificity due to its chiral nature.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (2S,3R)-3-Ethyloxolane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity.

Comparison with Similar Compounds

Substituent Effects: Ethyl vs. Methyl Groups

(2S,3R)-3-Methyloxolane-2-carboxylic acid (CAS 141072-96-0, ) serves as a direct analog, differing only in the alkyl chain length (methyl instead of ethyl). Key comparisons include:

- Steric Effects : The bulkier ethyl group may influence binding affinity in enzymatic or receptor interactions.

- Synthesis : Longer alkyl chains (ethyl vs. methyl) require distinct synthetic pathways, often involving Grignard or alkylation reactions under stereochemical control .

| Property | (2S,3R)-3-Ethyloxolane-2-carboxylic Acid | (2S,3R)-3-Methyloxolane-2-carboxylic Acid |

|---|---|---|

| Alkyl Substituent | Ethyl | Methyl |

| Lipophilicity (LogP)* | Higher (estimated) | Lower (estimated) |

| Stereochemical Complexity | High (single enantiomer) | High (single enantiomer) |

*LogP values inferred from alkyl chain properties.

Stereochemical Comparisons: Racemic vs. Enantiopure Forms

rac-(2R,3S)-3-Ethyloxolane-2-carboxylic acid (CAS 1969287-91-9, ) is a racemic mixture of enantiomers, contrasting with the enantiopure (2S,3R) form. Differences include:

- Biological Activity : Enantiopure compounds often exhibit superior target specificity. For example, (2S,3R) configurations may bind selectively to enzymes or receptors, whereas racemic mixtures could display reduced efficacy or off-target effects .

- Analytical Challenges : Racemic mixtures require chiral separation techniques (e.g., HPLC with chiral columns), increasing complexity in purity assessment .

Heterocyclic Variants: Tetrahydrofuran vs. Pyrimidine Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8, ) represents a structurally distinct heterocycle. Comparisons highlight:

- Ring System: Pyrimidine (aromatic, planar) vs. tetrahydrofuran (saturated, non-planar).

- Reactivity : Pyrimidine derivatives are more prone to electrophilic substitution, whereas oxolanes undergo ring-opening or oxidation reactions.

- Applications : Pyrimidine-carboxylic acids are common in pharmaceuticals (e.g., antiviral agents), while oxolane derivatives are explored as chiral building blocks or enzyme inhibitors .

Key Research Findings

- Synthetic Routes : Ethyl-substituted oxolanes often require asymmetric catalysis to achieve high enantiomeric excess, as seen in studies of related tetrahydrofuran derivatives .

- Thermal Stability : Alkyl-substituted oxolanes (e.g., ethyl, methyl) exhibit moderate thermal stability, decomposing above 200°C, whereas pyrimidine derivatives are more thermally robust .

- Solubility : Ethyl-substituted oxolanes are sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO), a trait shared with methyl analogs .

Biological Activity

(2S,3R)-3-Ethyloxolane-2-carboxylic acid is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 144.17 g/mol

- Structure : The compound features a five-membered oxolane ring with a carboxylic acid group and an ethyl substituent, contributing to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of (2S,3R)-3-Ethyloxolane-2-carboxylic acid can be attributed to its interaction with various biochemical pathways:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its chiral nature allows it to interact selectively with enzyme active sites.

- Receptor Binding : It may bind to receptors involved in metabolic regulation or signaling pathways, potentially modulating physiological responses.

Enzymatic Studies

Recent studies have explored the enzymatic activity associated with (2S,3R)-3-Ethyloxolane-2-carboxylic acid. For instance, research indicates that this compound can be utilized in enzyme assays to determine substrate specificity and catalytic efficiency. Its structural features make it a valuable tool for studying enzyme mechanisms in biochemical research.

Pharmacological Applications

The pharmacological potential of (2S,3R)-3-Ethyloxolane-2-carboxylic acid has been investigated in various contexts:

- Antidiabetic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antihyperglycemic effects. This is particularly relevant in the context of type 2 diabetes treatment.

- Lipid Metabolism : Research has indicated that compounds similar to (2S,3R)-3-Ethyloxolane-2-carboxylic acid can influence lipid metabolism, making them candidates for managing dyslipidemia.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (2S,3R)-3-Methylglutamate | Neurotransmitter role | Similar oxolane structure |

| (2S,3R)-3-Hydroxypipecolic acid | Potential anti-inflammatory effects | Hydroxyl group instead of ethyl |

Case Studies

- Case Study on Enzyme Inhibition : A study demonstrated that (2S,3R)-3-Ethyloxolane-2-carboxylic acid effectively inhibited specific kinases involved in cell signaling pathways. This inhibition was quantified using IC50 values, showcasing its potential as a therapeutic agent.

- Animal Model Studies : In vivo studies using animal models have shown that administration of this compound led to significant reductions in blood glucose levels and improved lipid profiles, suggesting its utility in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.